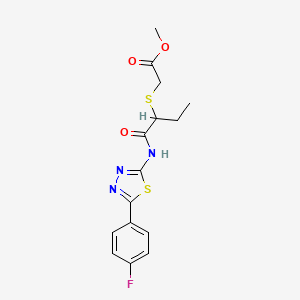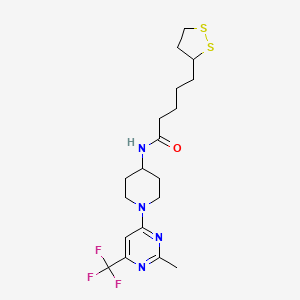
2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline” is a chemical compound with the CAS Number: 2383620-70-8 . It has a molecular weight of 217.65 . The IUPAC name for this compound is 2-chloro-6,6-difluoro-4-methyl-5,6,7,8-tetrahydroquinoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClF2N/c1-6-4-9(11)14-8-2-3-10(12,13)5-7(6)8/h4H,2-3,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Structural and Spectroscopic Investigation
Quinoline derivatives, including those structurally related to "2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline," have been extensively studied for their structural and spectroscopic properties. These investigations employ various techniques such as UV–Vis, NMR, FT-IR, and Raman spectroscopy, alongside theoretical calculations (DFT and TD-DFT) to understand their electrostatic features, molecular orbitals, and potential pharmaceutical applications. For instance, the study by Kose, Atac, & Bardak (2018) on 2-chloro-3-methylquinoline provides a comprehensive analysis of structural and spectroscopic features, which are crucial for designing compounds with desired physical and chemical properties.
Photovoltaic and Electronic Applications
Research on quinoline derivatives also extends to their applications in materials science, such as in the fabrication of organic–inorganic photodiodes. The photovoltaic properties of quinoline derivatives make them suitable for use in electronic devices. Zeyada, El-Nahass, & El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential in device fabrication due to their favorable electrical and optical characteristics.
Synthesis and Chemical Transformations
Quinoline derivatives are pivotal in organic synthesis, offering a versatile scaffold for the development of compounds with significant biological activity. The synthesis of biologically active tetrahydroquinolines through hydrogenation of quinolines, as investigated by Wang et al. (2011), showcases the potential of quinoline derivatives in pharmaceutical chemistry, providing pathways to synthesize compounds with antimicrobial and anticancer properties.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of quinoline derivatives underscore their importance in pharmaceutical research. The synthesis and biological evaluation of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives by Kategaonkar et al. (2010) illustrate the role of quinoline compounds in developing new therapeutic agents.
Propiedades
IUPAC Name |
2-chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N/c1-6-4-9(11)14-8-2-3-10(12,13)5-7(6)8/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKVACLGTNDOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CC(CC2)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)
![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)
![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)

![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)

![N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2602689.png)
![(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2602690.png)

![1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602693.png)
![N-(4-ethylphenyl)-2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2602694.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2602698.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)